Cas no 2153044-14-3 (benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate)
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
- benzyl3-(1-hydroxyethyl)azetidine-1-carboxylate
- 1-Cbz-3-(1-hydroxyethyl)azetidine
- 2153044-14-3
- F71054
- MFCD31705959
- PS-20767
- EN300-4934826
-
- Inchi: 1S/C13H17NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3
- InChI Key: GAAYWEWPKPZNSX-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(C(O)C)C1
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.8Ų
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1232127-1G |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 97% | 1g |
$480 | 2024-07-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00808123-1g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 98% | 1g |
¥2560.0 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572801-1g |
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 98% | 1g |
¥5120 | 2023-03-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6394-1G |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 97% | 1g |
¥ 2,560.00 | 2023-04-06 | |
| Enamine | EN300-4934826-0.05g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 0.05g |
$888.0 | 2023-05-24 | ||
| Enamine | EN300-4934826-0.1g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 0.1g |
$930.0 | 2023-05-24 | ||
| Enamine | EN300-4934826-0.25g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 0.25g |
$972.0 | 2023-05-24 | ||
| Enamine | EN300-4934826-0.5g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 0.5g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-4934826-1.0g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 1g |
$1057.0 | 2023-05-24 | ||
| Enamine | EN300-4934826-2.5g |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
2153044-14-3 | 2.5g |
$2071.0 | 2023-05-24 |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Suppliers
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Comprehensive Overview of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS No. 2153044-14-3)
The compound benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS No. 2153044-14-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring an azetidine ring and a hydroxyethyl substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of novel therapeutics targeting neurological and metabolic disorders.
In recent years, the demand for azetidine derivatives has surged due to their role in medicinal chemistry. The benzyl carboxylate group in this compound enhances its stability and solubility, making it a preferred choice for laboratory synthesis. With the rise of AI-driven drug discovery and high-throughput screening, compounds like benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate are increasingly being explored for their modularity and reactivity. This aligns with the growing trend of fragment-based drug design, where small molecular fragments are used to build larger, more complex drug candidates.
One of the most frequently searched questions in scientific forums is: "What are the synthetic routes for benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate?" This reflects the compound's relevance in synthetic organic chemistry. Common methods involve the N-carboxylation of azetidine derivatives followed by benzyl protection, or the hydroxyethylation of pre-functionalized azetidine scaffolds. The compound's versatility is further highlighted by its compatibility with cross-coupling reactions and catalytic hydrogenation, which are pivotal in modern organic synthesis.
Another hot topic is the green chemistry aspect of synthesizing such intermediates. Researchers are actively investigating solvent-free or biocatalytic approaches to produce benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate with minimal environmental impact. This aligns with the broader industry shift toward sustainable chemical manufacturing, a trend heavily emphasized in ESG (Environmental, Social, and Governance) initiatives.
The compound's physicochemical properties, such as its melting point, solubility profile, and stability under various conditions, are also critical for its application. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, ensuring its purity and suitability for further derivatization. These details are often sought after in academic and industrial research databases.
In conclusion, benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS No. 2153044-14-3) represents a promising scaffold in contemporary chemical research. Its applications span from pharmaceutical intermediates to material science, driven by its structural flexibility and synthetic accessibility. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing precision medicine and sustainable chemistry.
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